molecular formula C17H22N2O5 B2382447 Methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate CAS No. 2034202-11-2

Methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate

Cat. No.: B2382447
CAS No.: 2034202-11-2
M. Wt: 334.372
InChI Key: DYGVLMRGXYCQDU-UHFFFAOYSA-N
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Description

The compound "Methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate" features a complex heterocyclic framework, combining a tetrahydroindolizine core with a piperidine-2-carboxylate moiety. The indolizine ring system, substituted with a methoxy group and a ketone functionality, is linked via a carbonyl group to the piperidine ring, which is esterified at the 2-position. Such structural motifs are commonly associated with bioactive molecules, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 1-(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-23-13-10-14(20)18-9-5-7-11(18)15(13)16(21)19-8-4-3-6-12(19)17(22)24-2/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGVLMRGXYCQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCCCC3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and advanced purification methods such as chromatography and crystallization.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives related to the compound . The structural components of methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate contribute to its biological activity.

Case Studies and Findings:

  • In Vitro Studies : A study demonstrated that similar indole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL for HCT-116 and 2.3 to 6.62 μg/mL for MCF-7, indicating potent antiproliferative effects compared to doxorubicin .
  • Mechanism of Action : The mechanism underlying the anticancer activity was investigated through molecular docking studies that revealed binding affinities to key targets involved in cancer progression. For instance, compounds were shown to interact with thymidylate synthase, a crucial enzyme for DNA synthesis .

Neuropharmacological Applications

The compound's structural features suggest potential applications in neuropharmacology. Indole derivatives have been studied for their effects on neurotransmitter systems.

Research Insights:

  • Cognitive Enhancement : Some studies have indicated that indole-based compounds can modulate neurotransmitter levels, potentially enhancing cognitive functions. This is particularly relevant for conditions like Alzheimer's disease where neurotransmitter imbalances are prevalent .

Synthesis and Methodological Advances

The synthesis of this compound has been explored through various synthetic routes.

Synthetic Pathways:

MethodologyDescription
Biomimetic Synthesis Utilizes natural processes or mimics enzymatic reactions to create complex structures efficiently .
Michael Addition Reactions A common synthetic strategy employed for constructing carbon-carbon bonds in the formation of related compounds .
Multicomponent Reactions These reactions facilitate the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process .

Mechanism of Action

The mechanism of action of Methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Methyl (2R,1R)-1-(1-Carbamoyl-3-Phenyl-1-Ethyl)-Piperidine-2-Carboxylate ()

This compound shares the piperidine-2-carboxylate backbone but differs in substituents:

  • Indolizine vs. Carbamoyl-Phenyl Group : The target compound’s tetrahydroindolizine carbonyl group is replaced by a carbamoyl-3-phenyl-ethyl chain in the analog.
  • Functional Groups : The analog lacks the methoxy and ketone groups present in the indolizine ring but introduces a carbamoyl and phenyl group, which may influence solubility and receptor binding.

Imidazolinone Herbicides ()

Imazamox and imazethapyr are herbicidal compounds with imidazolinone cores. While structurally distinct from the target compound, they share functional similarities:

  • Oxo Groups : Both classes feature ketone (oxo) functionalities critical for bioactivity.
  • Substituent Effects : Methoxy and methyl groups in these herbicides suggest that electron-donating substituents (as in the target compound’s methoxy group) may enhance stability or target interactions.

Physicochemical Properties

The following table compares inferred or reported properties of the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Inference) Key Functional Groups
Target Compound C₁₇H₂₀N₂O₅ 332.35 Not Reported Moderate (ester/ketone) Methoxy, ketone, piperidine ester
Methyl (2R,1R)-Analog C₁₆H₂₂N₂O₃ 290.35 79–81 Low (phenyl/carbamoyl) Carbamoyl, phenyl, ester
Imazamox C₁₅H₁₉N₃O₄ 305.33 Not Reported High (polar pyridine/acid) Imidazolinone, pyridine
Imazethapyr C₁₅H₁₉N₃O₃ 289.33 Not Reported Moderate (ethyl/pyridine) Imidazolinone, ethyl

Key Observations :

  • The herbicidal imidazolinones () prioritize polar groups (e.g., carboxylic acids) for soil mobility, whereas the target compound’s methoxy and ester groups may favor different applications.

Biological Activity

Methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydroindolizine ring and subsequent functionalization to introduce the piperidine and carboxylate groups. Various methods have been reported in literature for synthesizing similar compounds, often utilizing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroindolizine exhibit significant anticancer properties. For instance, compounds structurally related to methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine) have been evaluated against various cancer cell lines using the MTT assay. The results indicated that these compounds can inhibit cell proliferation effectively.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µg/mL)Reference
Compound AMCF-710
Compound BHeLa15
Compound CA54912

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that certain tetrahydroindolizine derivatives can modulate key signaling pathways involved in cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of a related tetrahydroindolizine derivative in vivo. In this study, mice bearing xenograft tumors were treated with the compound, resulting in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds have shown favorable absorption and distribution characteristics. Investigations into metabolic stability and bioavailability are crucial for understanding the therapeutic potential of this compound.

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing this compound with high purity (>97%)?

Answer:
The synthesis of structurally analogous indolizine derivatives (e.g., methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate) typically involves refluxing in acetic acid with stoichiometric ratios of precursors (e.g., 1.1 equiv of carbonyl-containing reagents) and purification via recrystallization from DMF/acetic acid mixtures. Yield optimization (>97% purity) requires precise control of reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric excess of key intermediates to minimize side products . For this compound, similar protocols may apply, with adjustments for methoxy and piperidine-carboxylate substituents.

Advanced Synthesis: How can multi-step synthesis challenges (e.g., low yield in cyclization steps) be addressed?

Answer:
Low yields in cyclization steps often arise from steric hindrance or electronic effects of substituents. Strategies include:

  • Catalyst Screening: Use Lewis acids (e.g., sodium acetate) to stabilize transition states in cyclization .
  • Solvent Optimization: Polar aprotic solvents (e.g., acetic acid) enhance reactivity of carbonyl groups .
  • Stepwise Monitoring: Employ TLC or HPLC to isolate intermediates and adjust reaction parameters dynamically .

Basic Analytical Characterization: Which spectroscopic methods are critical for confirming the compound’s structure?

Answer:

  • 1H/13C NMR: Assign peaks for methoxy (δ ~3.3–3.5 ppm), carbonyl (δ ~165–175 ppm), and piperidine protons (δ ~1.5–3.0 ppm) .
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages (C-O at ~1250 cm⁻¹) .
  • HRMS: Validate molecular weight (e.g., calculated vs. observed m/z) to rule out impurities .

Advanced Analytical Characterization: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Answer:
Unexpected splitting may indicate conformational isomerism or residual solvent effects. Mitigation strategies:

  • Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in piperidine) by analyzing peak coalescence at elevated temperatures.
  • COSY/NOESY: Map through-space coupling to distinguish rotational isomers .
  • DFT Calculations: Compare experimental NMR shifts with computational models (e.g., Gaussian or ORCA) to validate assignments .

Basic Reactivity: What are the most reactive sites for functionalization in this compound?

Answer:

  • Indolizine Carbonyl (C-8): Susceptible to nucleophilic attack (e.g., amidation, ester hydrolysis) due to electron-withdrawing effects of the oxo group .
  • Piperidine Nitrogen: Participates in alkylation or acylation reactions to modify solubility or bioactivity .

Advanced Reactivity: How can researchers design regioselective modifications at the indolizine core?

Answer:
Regioselectivity is governed by electronic and steric factors:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on piperidine) to steer reactions toward the indolizine carbonyl .
  • Metal-Catalyzed Cross-Coupling: Use Pd-mediated Suzuki or Buchwald-Hartwig reactions to functionalize aromatic positions selectively .

Stability and Purity: What storage conditions prevent degradation of the compound in long-term studies?

Answer:

  • Temperature: Store at –20°C in amber vials to minimize thermal and photolytic decomposition .
  • Humidity Control: Use desiccants (e.g., silica gel) to prevent hydrolysis of ester or carbonyl groups .
  • Purity Monitoring: Regular HPLC analysis (C18 columns, acetonitrile/water gradients) detects degradation products .

Computational Modeling: Which software tools are suitable for predicting the compound’s conformational flexibility?

Answer:

  • Molecular Dynamics (MD): GROMACS or AMBER simulate piperidine ring puckering and indolizine planarity .
  • Docking Studies: AutoDock Vina predicts binding modes with biological targets (e.g., enzymes with hydrophobic active sites) .

Biological Activity: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Enzyme Inhibition Assays: Target serine hydrolases or kinases, given the compound’s ester and heterocyclic motifs .
  • Cellular Uptake Studies: Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to evaluate membrane permeability .

Data Contradictions: How to address discrepancies in synthetic yields reported across studies?

Answer:

  • Reproducibility Checks: Validate reported protocols with controlled reagent sources (e.g., anhydrous solvents, fresh catalysts) .
  • Byproduct Analysis: LC-MS identifies unaccounted intermediates (e.g., dimerization products) that reduce yields .

Structure-Activity Relationships (SAR): What structural analogs are critical for SAR exploration?

Answer:

  • Piperidine Modifications: Compare with ethyl 1-(thiazolylmethyl)-4-piperidinecarboxylate derivatives to assess steric effects .
  • Indolizine Substitutions: Replace methoxy with chloro or nitro groups to study electronic impacts on reactivity .

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